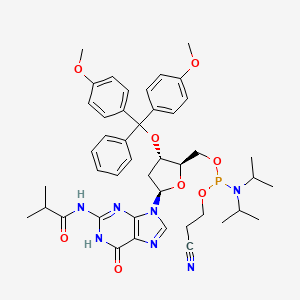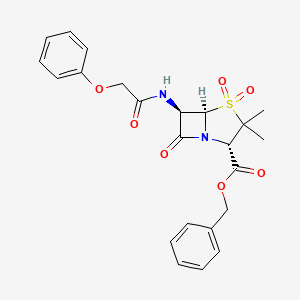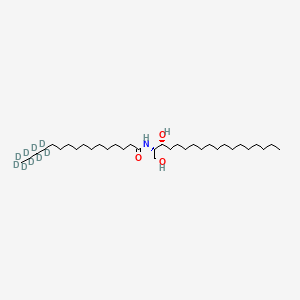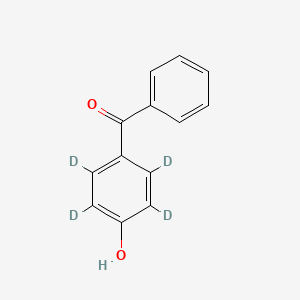
4-Hydroxybenzophenone-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxybenzophenone-d4 is a deuterium-labeled derivative of 4-Hydroxybenzophenone. It is an organic compound with the molecular formula C13H6D4O2 and a molecular weight of 202.24 g/mol . The compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the benzene ring, making it useful as a tracer in various scientific studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Hydroxybenzophenone-d4 can be synthesized through the Friedel-Crafts acylation reaction. This involves the reaction of deuterated benzoyl chloride with phenol in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yields and purity .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and controlled environments to maintain the reaction conditions. The product is then purified through recrystallization or chromatography to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxybenzophenone-d4 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are commonly used.
Major Products Formed
Oxidation: Formation of 4-benzoylbenzoic acid.
Reduction: Formation of 4-hydroxybenzyl alcohol.
Substitution: Formation of various substituted benzophenones depending on the substituent used.
Applications De Recherche Scientifique
4-Hydroxybenzophenone-d4 is widely used in scientific research due to its unique properties:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of new materials, such as UV stabilizers and photoinitiators for polymerization
Mécanisme D'action
The mechanism of action of 4-Hydroxybenzophenone-d4 involves its interaction with various molecular targets. In biological systems, it can mimic the behavior of 4-Hydroxybenzophenone, interacting with enzymes and receptors. The deuterium atoms provide stability and allow for precise tracking in metabolic studies . The compound can inhibit enzymes like lanosterol 14-alpha demethylase, affecting sterol biosynthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Hydroxybenzophenone
- 4,4’-Dihydroxybenzophenone
- 4-Methoxybenzophenone
Uniqueness
4-Hydroxybenzophenone-d4 is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for detailed tracing in scientific studies. This makes it particularly valuable in research applications where precise tracking of molecular transformations is required .
Propriétés
Numéro CAS |
93496-64-1 |
|---|---|
Formule moléculaire |
C13H10O2 |
Poids moléculaire |
202.24 g/mol |
Nom IUPAC |
phenyl-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C13H10O2/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,14H/i6D,7D,8D,9D |
Clé InChI |
NPFYZDNDJHZQKY-YKVCKAMESA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1C(=O)C2=CC=CC=C2)[2H])[2H])O)[2H] |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2S,3aS,6R,7aS)-2-[4-(diaminomethylideneamino)butylcarbamoyl]-1-[(2R,3S)-2-[[(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]-2,3,3a,4,5,6,7,7a-octahydroindol-6-yl] hydrogen sulfate](/img/structure/B12405314.png)
![N,N-diethylethanamine;[(2R,3R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12405319.png)
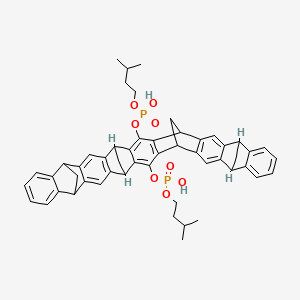
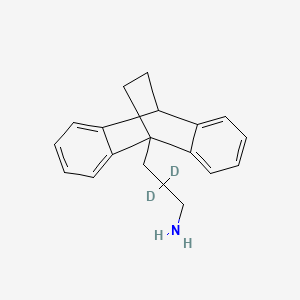
![N-[3-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-di(propan-2-yl)phosphanylphosphanyl]oxy-4-methoxyoxolan-2-yl]-2-oxo-1,6-dihydropyrimidin-6-yl]benzamide](/img/structure/B12405343.png)
![[(1S)-3-amino-1-benzamido-3-oxopropyl]boronic acid](/img/structure/B12405344.png)


![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12405371.png)
